1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro(difluoro)methoxy group and five fluorine atoms
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene typically involves the reaction of 1,1-difluoro-2-chloroethanol with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions typically produce biaryl compounds.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceuticals. It is investigated for its potential use in drug design and development.
Mechanism of Action
The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene exerts its effects depends on its specific application. In drug design, its fluorinated groups can interact with biological targets, enhancing binding affinity and selectivity. The chloro(difluoro)methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy[4][4].
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can be compared with other similar compounds such as:
1-[Chloro(difluoro)methoxy]-4-nitrobenzene: This compound has a nitro group instead of multiple fluorine atoms, which affects its reactivity and applications.
1-[Chloro(difluoro)methoxy]-benzene: Lacking the additional fluorine atoms, this compound has different chemical properties and uses.
1-[Chloro(difluoro)methoxy]-2,3,4,5-tetrafluoro-benzene:
The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties such as increased stability and resistance to degradation.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7O/c8-7(14,15)16-6-4(12)2(10)1(9)3(11)5(6)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFGPDOFDHHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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